3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine
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Overview
Description
3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both isobutylsulfonyl and methoxyphenylsulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common approach is the sulfonylation of azetidine derivatives using appropriate sulfonyl chlorides under basic conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)pyrrolidine
- 3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)piperidine
Uniqueness
3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine and piperidine analogs
Properties
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-11(2)10-21(16,17)12-8-15(9-12)22(18,19)14-7-5-4-6-13(14)20-3/h4-7,11-12H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQYSNJXDIKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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